molecular formula C19H17FN4O3S B2473166 N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide CAS No. 1351657-76-5

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2473166
CAS No.: 1351657-76-5
M. Wt: 400.43
InChI Key: HNLCGUGBXGKXFS-UHFFFAOYSA-N
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Description

N-(4-(4-(4-Fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound provided for research purposes. With a molecular formula of C19H17FN4O3S and a molecular weight of 400.43 g/mol, this chemical is of significant interest in pharmacological research, particularly as a potent and selective antagonist of the human cannabinoid receptor type 1 (hCB1) . Antagonists of peripheral CB1 receptors are investigated for their potential utility in treating a range of metabolic conditions, including obesity, liver disease, and dyslipidemias . This compound is designed to help researchers explore therapies that target the peripheral endocannabinoid system while aiming to minimize central nervous system (CNS) exposure and the adverse psychiatric effects associated with earlier, brain-penetrating CB1 antagonists . Its structural features contribute to a pharmacological profile that may offer limited brain penetration, making it a valuable tool for studying the role of peripheral CB1 receptors . This product is intended for research and laboratory use only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S/c20-14-1-3-15(4-2-14)23-6-8-24(9-7-23)18(26)16-11-27-19(21-16)22-17(25)13-5-10-28-12-13/h1-5,10-12H,6-9H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCGUGBXGKXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structure, and biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C19H17FN4O3SC_{19}H_{17}FN_{4}O_{3}S, with a molecular weight of 400.4 g/mol .

PropertyValue
IUPAC NameThis compound
CAS Number1351657-76-5
Molecular FormulaC₁₉H₁₇FN₄O₃S
Molecular Weight400.4 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions. Key steps include:

  • Formation of the piperazine derivative : Reacting 4-fluorobenzoyl chloride with piperazine.
  • Oxazole ring formation : Coupling the piperazine derivative with an appropriate oxazole precursor.
  • Final coupling : Reacting the oxazole with thiophene-3-carboxylic acid to yield the final product.

Antiviral Activity

Research indicates that compounds with similar structures exhibit promising antiviral properties. A study highlighted that N-Heterocycles, including derivatives like our compound, showed significant activity against viral targets . The mechanism often involves inhibition of viral enzymes or interference with viral replication pathways.

Anticancer Activity

In vitro studies have demonstrated that derivatives containing oxazole and thiophene rings can exhibit anticancer activities. For instance, thiazole derivatives related to our compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Specific IC50 values have been reported for structurally similar compounds, indicating their potency:

CompoundIC50 (µM)Cell Line
Thiazole derivative A5.38A549
Thiazole derivative B39.8Caco-2

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. Studies on thiazole derivatives have shown that modifications at specific positions significantly affect their inhibitory activity against enzymes like Pin1, which is implicated in cancer progression .

Case Studies

  • Antiviral Efficacy : A recent study evaluated a series of N-Heterocycles, finding that modifications at the C-2 position enhanced antiviral activity significantly compared to lead compounds .
  • Anticancer Studies : Research on thiazole derivatives revealed that substituents on the thiophene ring could enhance anticancer efficacy against Caco-2 cells, suggesting that our compound may have similar properties due to its structural components .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing oxazole and piperazine moieties. For instance, compounds with related structures have demonstrated significant growth inhibition against various cancer cell lines, such as:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99

These findings suggest that N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide may exhibit similar anticancer properties due to its structural analogies with these effective compounds .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds indicate effectiveness against various bacterial strains:

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus2015
Escherichia coli1820
Pseudomonas aeruginosa2210

These results imply that the compound could be a promising candidate for new antibacterial agents, particularly against resistant pathogens .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the piperazine intermediate : Reacting piperazine with appropriate carbonyl precursors.
  • Oxazole ring formation : Utilizing oxazole precursors to construct the oxazole moiety.
  • Thiophene coupling : Finalizing the structure through reactions that incorporate the thiophene component.

The presence of multiple functional groups allows for diverse chemical transformations, including oxidation and substitution reactions, which can be utilized to modify the compound for enhanced biological activity .

Industrial Applications

Beyond biological applications, this compound could find utility in materials science due to its electronic properties stemming from the thiophene and oxazole rings. Potential applications include:

  • Organic Electronics : As a building block for organic semiconductors or photovoltaic materials.
  • Sensors : Development of chemical sensors exploiting its reactivity and electronic characteristics.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Key Substituents Structural Impact Synthesis Reference Spectral Data
Target Compound 4-Fluorophenyl Enhanced lipophilicity; potential CNS penetration due to fluorinated aromatic ring NMR/MS
Compound 18 () 4-(Trifluoromethyl)phenyl Increased electron-withdrawing effects; higher metabolic stability Coupling with trifluoromethylphenyl NMR
Compound 8c(iii)g () Butyryl group Altered steric bulk; modulated receptor binding HCTU-mediated acylation NMR/MS
Compound 22f () 3-Cyanophenyl Polar cyano group improves solubility; may affect target affinity Isocyanate coupling NMR

Key Insight: Fluorine substitution (as in the target compound) balances lipophilicity and metabolic resistance, whereas trifluoromethyl or cyano groups () introduce distinct electronic effects .

Heterocyclic Core Modifications

Compound Name Core Structure Functional Impact Synthesis Reference
Target Compound Oxazole-thiophene Rigid backbone for target engagement
Compound 17a-i () Benzo[b][1,4]oxazin-3(4H)-one Increased aromaticity; altered binding kinetics Alkylation/saponification
Compound 8a () Thiazole-thiophene Sulfur-rich core enhances metal coordination potential Hydrazine cyclization

Key Insight: Oxazole-thiophene hybrids (target compound) offer a balance of rigidity and synthetic accessibility compared to benzoxazinones or thiazole systems .

Functional Group Additions

Compound Name Additional Groups Biological Implications Synthesis Reference
Target Compound None Simplified pharmacokinetics
Compound 6b () Azide groups Potential for click chemistry applications Azide incorporation
Compound 12 () Cyclopropylamino Conformational constraint; improved selectivity Cyclopropane amine coupling

Key Insight : The absence of reactive groups (e.g., azides) in the target compound may reduce off-target interactions compared to .

Preparation Methods

Stepwise Synthesis via Oxazole Ring Formation

The oxazole core is typically constructed first. A common approach involves cyclizing thiophene-3-carboxamide precursors with chloroacetylated intermediates. For example:

  • Synthesis of 4-(4-Fluorophenyl)piperazine-1-carbonyl chloride :
    React 4-fluorophenylpiperazine with phosgene or thionyl chloride to form the acyl chloride intermediate.
  • Oxazole ring formation :
    Combine the acyl chloride with 2-aminooxazole derivatives in the presence of a base like triethylamine. This step forms the carbonyl-linked oxazole-piperazine backbone.
  • Coupling with thiophene-3-carboxamide :
    Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach thiophene-3-carboxamide to the oxazole’s 2-position.

Key reaction conditions:

  • Temperature: 0–5°C for acylation; 80–100°C for cyclization.
  • Solvents: Dichloromethane (DCM) for acylation; ethanol or DMF for coupling.

One-Pot Multi-Component Reaction

Recent advances utilize one-pot strategies to reduce purification steps:

  • Mix 4-fluorophenylpiperazine, oxazole-2-carboxylic acid, and thiophene-3-carboxamide in a single reactor.
  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate sequential acylation and amidation.
  • Heat at 60°C for 12–24 hours under inert atmosphere.

Advantages :

  • Higher yield (reported 68–72%) compared to stepwise methods.
  • Reduced solvent waste.

Solid-Phase Synthesis for High-Purity Output

Solid-supported synthesis is employed for pharmaceutical-grade material:

  • Immobilize 4-fluorophenylpiperazine on Wang resin via a labile ester linkage.
  • Perform on-resin acylation with oxazole-2-carbonyl chloride.
  • Cleave the resin using trifluoroacetic acid (TFA) to release the intermediate.
  • Couple with thiophene-3-carboxamide using peptide synthesis protocols.

Typical yields : 50–60% with >95% purity (HPLC).

Reaction Optimization and Critical Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance oxazole cyclization but may cause side reactions with carboxamide groups.
  • Chloroform or DCM are preferred for acylation steps to minimize hydrolysis.

Catalytic Systems

  • Triethylamine/DMAP : Accelerate acylation but may require strict stoichiometric control.
  • Palladium catalysts : Explored for cross-coupling variants, though limited to specific intermediates.

Temperature and Time

  • Low temperatures (0–10°C) prevent decomposition during chloride formation.
  • Extended reaction times (24+ hours) improve yields in one-pot syntheses.

Analytical Validation and Characterization

Spectroscopic Data

  • IR spectroscopy : Peaks at 1670–1690 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).
  • $$^1$$H NMR :
    • δ 7.45–7.61 ppm (thiophene protons).
    • δ 3.56–3.75 ppm (piperazine CH$$_2$$ groups).

Chromatographic Purity

  • HPLC : Retention time ~12.3 minutes (C18 column, acetonitrile/water gradient).
  • MS : Molecular ion peak at m/z 401.4 [M+H]$$^+$$.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylation side products : Controlled by slow addition of acyl chlorides.
  • Oxazole ring opening : Minimized using anhydrous conditions.

Scalability Issues

  • Low yields in solid-phase synthesis : Addressed via microwave-assisted coupling (20% yield improvement).

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